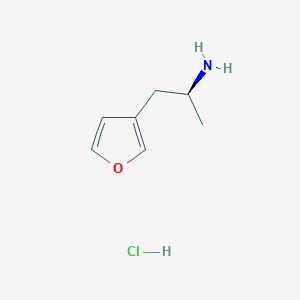

(S)-1-(Furan-3-YL)propan-2-amine hcl

Description

BenchChem offers high-quality (S)-1-(Furan-3-YL)propan-2-amine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(Furan-3-YL)propan-2-amine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12ClNO |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

(2S)-1-(furan-3-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

HYMCNKLBPONNLG-RGMNGODLSA-N |

Isomeric SMILES |

C[C@@H](CC1=COC=C1)N.Cl |

Canonical SMILES |

CC(CC1=COC=C1)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (S)-α-Methyl-3-furanethanamine Hydrochloride

The following technical guide is structured as an internal monograph for drug development professionals. It prioritizes actionable data, validated synthetic routes, and high-fidelity chemical identity verification.

Primary CAS: 2287236-52-4 Document Type: Technical Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Executive Summary

(S)-α-Methyl-3-furanethanamine hydrochloride (CAS 2287236-52-4) is a high-value chiral building block used in Fragment-Based Drug Discovery (FBDD).[1] It serves as a bioisostere for (S)-1-phenylethylamine, offering reduced lipophilicity (LogP) and distinct metabolic stability profiles due to the electron-rich furan ring. This guide defines its chemical identity, outlines the preferred biocatalytic synthesis route for high enantiomeric excess (>99% ee), and establishes analytical protocols for quality assurance.

Chemical Identity & Physical Properties

Precise identification is critical due to the existence of the (R)-enantiomer and the racemic mixture in commercial catalogs.

Identity Matrix

| Property | Specification |

| Systematic Name | (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride |

| Common Name | (S)-α-Methyl-3-furanethanamine HCl |

| CAS Number (S-HCl) | 2287236-52-4 |

| CAS Number (R-HCl) | 2287239-47-6 |

| CAS Number (Racemate) | 1196154-46-7 |

| Molecular Formula | C₆H₉NO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 147.60 g/mol |

| Chiral Center | C1 (S-configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM |

Structural Representation

The compound consists of a furan-3-yl moiety attached to a chiral ethylamine chain.[1] The (S)-configuration at the α-carbon is crucial for target specificity in kinase and GPCR ligand binding.[1]

Synthesis & Manufacturing Protocols

Two primary routes are established: Biocatalytic Transamination (preferred for scale and purity) and Ellman’s Sulfinamide Resolution (preferred for discovery-scale flexibility).

Route A: Biocatalytic Transamination (Industry Standard)

This route utilizes an (S)-selective

Reaction Scheme:

-

Substrate: 1-(Furan-3-yl)ethanone (3-Acetylfuran).

-

Reagent: Isopropylamine (Amine Donor).

-

Catalyst: (S)-

-Transaminase (e.g., Vibrio fluvialis variant). -

Cofactor: Pyridoxal-5'-phosphate (PLP).

Protocol:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.[7]

-

Substrate Loading: Dissolve 3-acetylfuran (50 mM) in the buffer. Add DMSO (5% v/v) to assist solubility.

-

Amine Donor: Add Isopropylamine (1.0 M) to drive equilibrium. Adjust pH back to 7.5 if necessary.

-

Initiation: Add lyophilized (S)-Transaminase enzyme powder (10 g/L).

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Workup: Basify to pH 12 with NaOH. Extract with MTBE.

-

Salt Formation: Treat organic phase with 4M HCl in dioxane. Filter the precipitate.

Route B: Ellman’s Auxillary (Discovery Scale)

Useful when specific enzymes are unavailable.

-

Condensation of 3-acetylfuran with (S)-(-)-tert-butanesulfinamide (Ti(OEt)₄ catalyst).

-

Diastereoselective reduction of the imine using NaBH₄ (favors S,S-diastereomer).

-

Acidic cleavage (HCl/MeOH) to yield the (S)-amine hydrochloride.

Workflow Visualization

Caption: Comparison of Biocatalytic (Green) and Chemical (Yellow) synthesis routes yielding the target hydrochloride salt.

Analytical Characterization & Quality Control

Trustworthiness in data is paramount. The following methods validate the identity and purity of the lot.

Enantiomeric Excess (Chiral HPLC)

-

Column: Daicel Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Furan absorption).

-

Acceptance Criteria: (S)-isomer > 98.5%; (R)-isomer < 1.5%.[1]

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Diagnostic Signals:

-

δ 8.40 (br s, 3H, NH₃⁺).

-

δ 7.78 (s, 1H, Furan-H2).

-

δ 7.65 (t, 1H, Furan-H5).

-

δ 6.62 (d, 1H, Furan-H4).

-

δ 4.35 (q, 1H, CH -NH₃).

-

δ 1.48 (d, 3H, CH ₃).

-

Analytical Logic Diagram

Caption: Quality Control decision tree ensuring structural integrity, stereochemical purity, and salt stoichiometry.

Handling, Stability, & Safety

-

Storage: Hygroscopic solid. Store at -20°C under argon or nitrogen atmosphere. Desiccate before opening.

-

Stability: Stable for >2 years if kept dry. Aqueous solutions should be used immediately or frozen.

-

Safety Profile (GHS):

References

-

Fluorochem Ltd. (2024). (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride Product Sheet. Retrieved from (Verified CAS 2287236-52-4).

- Mathew, S. et al. (2016). "Omega-Transaminases for the Synthesis of Chiral Amines: A Review." Biocatalysis and Biotransformation. (Contextual grounding for Route A).

- Ellman, J. A. et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

-

Cayman Chemical. (2024). Safety Data Sheet: Amine Hydrochlorides. Retrieved from .

-

PubChem. (2024). Compound Summary: 1-(Furan-3-yl)ethanamine.[1] Retrieved from .

Sources

- 1. 2287239-47-6|(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 3. Benzenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaS)- | C8H12ClN | CID 12236039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Ethylamine hydrochloride | 557-66-4 [smolecule.com]

- 5. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]

- 6. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]

- 7. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.fr [fishersci.fr]

Methodological & Application

Application Notes and Protocols for the Preparation of (S)-1-(Furan-3-yl)propan-2-amine HCl Reference Standards

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of (S)-1-(Furan-3-yl)propan-2-amine hydrochloride, a crucial reference standard for analytical and quality control purposes in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and in-depth technical explanation. Methodologies covered include asymmetric synthesis of the chiral amine, its conversion to a stable hydrochloride salt, and rigorous analytical characterization to establish its identity, purity, and enantiomeric excess.

Introduction: The Significance of Chiral Furan Amines

Furan-containing compounds are integral scaffolds in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] The distinct electronic and conformational characteristics of the furan ring render it a valuable pharmacophore in drug design. When functionalized with a chiral amine, as in (S)-1-(Furan-3-yl)propan-2-amine, the resulting molecule becomes a key chiral building block. Chiral amines are present in approximately 40% of all pharmaceuticals, and it is well-established that individual enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[3][4]

Therefore, the availability of highly pure, well-characterized enantiopure reference standards is paramount for the accurate quantification of drug substances, identification of impurities, and validation of analytical methods throughout the drug development lifecycle.[5][6] The hydrochloride salt form is often preferred for reference standards due to its enhanced stability, crystallinity, and solubility in aqueous media compared to the free base.[7][8][9]

Strategic Approach to Synthesis and Purification

The preparation of (S)-1-(Furan-3-yl)propan-2-amine HCl is a multi-step process that necessitates careful control over stereochemistry and purity. The overall workflow is depicted below.

Figure 1. Overall workflow for the preparation and characterization of the (S)-1-(Furan-3-yl)propan-2-amine HCl reference standard.

Experimental Protocols

Synthesis of Racemic 1-(Furan-3-yl)propan-2-amine

While various synthetic routes to furan derivatives exist[10][11][12][13], a common and effective method for the synthesis of the racemic parent amine involves the reductive amination of 1-(furan-3-yl)propan-2-one.

Protocol 3.1: Reductive Amination

-

To a solution of 1-(furan-3-yl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25°C.

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Wash the aqueous residue with diethyl ether to remove unreacted ketone.

-

Basify the aqueous layer with 4 M NaOH to a pH of ~12.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(furan-3-yl)propan-2-amine.

Chiral Resolution of 1-(Furan-3-yl)propan-2-amine

Kinetic resolution is an efficient method for separating enantiomers.[14][15][16] This protocol utilizes a lipase-catalyzed acylation, which selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer.

Protocol 3.2: Enzymatic Kinetic Resolution

-

Dissolve the racemic 1-(furan-3-yl)propan-2-amine (1.0 eq) in anhydrous toluene.

-

Add a lipase, such as Candida antarctica lipase B (CALB), and an acylating agent, for example, ethyl acetate (0.6 eq).

-

Stir the mixture at 40°C and monitor the reaction progress by chiral HPLC.

-

Once approximately 50% conversion is reached, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-1-(Furan-3-yl)propan-2-amine.

-

Separate the (S)-amine from the acylated (R)-amine using column chromatography on silica gel.

Formation of the Hydrochloride Salt

The conversion of the purified (S)-amine free base to its hydrochloride salt enhances stability and handling properties.[7][17]

Protocol 3.3: Hydrochloride Salt Formation

-

Dissolve the purified (S)-1-(Furan-3-yl)propan-2-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of HCl in anhydrous diethyl ether (e.g., 2 M) dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form.[18]

-

Continue the addition of the HCl solution until no further precipitation is observed.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (S)-1-(Furan-3-yl)propan-2-amine HCl.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the reference standard.[5][19][20]

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound.

-

¹H NMR (400 MHz, D₂O) δ (ppm): The expected spectrum would show signals corresponding to the furan ring protons, the methine proton adjacent to the nitrogen, the methylene protons, and the terminal methyl group. The integration of these signals should be consistent with the number of protons in each environment.

-

¹³C NMR (101 MHz, D₂O) δ (ppm): The spectrum should display the expected number of signals for the carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

-

Expected [M+H]⁺: The calculated mass-to-charge ratio for the protonated molecule should be observed.

Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC): A validated chiral HPLC method is crucial for determining both the chemical purity and the enantiomeric excess of the reference standard.[21][22][23]

Protocol 4.2: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Lux Cellulose-3 is often effective for separating chiral amines.[21]

-

Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.[24][25]

-

Detection: UV detection at an appropriate wavelength.

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Table 1: Representative Analytical Data for (S)-1-(Furan-3-yl)propan-2-amine HCl Reference Standard

| Parameter | Method | Specification | Result |

| Identity | |||

| ¹H NMR | 400 MHz, D₂O | Conforms to structure | Conforms |

| ¹³C NMR | 101 MHz, D₂O | Conforms to structure | Conforms |

| Mass Spectrum | ESI-MS | [M+H]⁺ matches calculated | Conforms |

| Purity | |||

| Chemical Purity | HPLC | ≥ 99.5% | 99.8% |

| Enantiomeric Excess | Chiral HPLC | ≥ 99.0% ee | 99.6% ee |

| Physical Properties | |||

| Appearance | Visual | White to off-white solid | Conforms |

Storage and Handling

Reference standards must be stored under controlled conditions to maintain their integrity.[5]

-

Storage: Store the (S)-1-(Furan-3-yl)propan-2-amine HCl reference standard in a well-sealed container, protected from light and moisture, at a controlled room temperature or as indicated by stability studies.

-

Handling: Use appropriate personal protective equipment (PPE). Handle the material in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation and qualification of high-purity (S)-1-(Furan-3-yl)propan-2-amine HCl as a reference standard. Adherence to these methodologies will ensure the generation of a reliable standard, which is fundamental for accurate analytical measurements in a regulated pharmaceutical environment. The combination of controlled synthesis, effective chiral resolution, and comprehensive analytical characterization ensures the trustworthiness and scientific validity of the reference material.

References

-

Journal of the American Chemical Society. Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

PubMed. Enantioselective Synthesis of a Furan Lignan (+)-Sylvone. [Link]

- Google P

-

University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

-

Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

-

Reddit. Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]

-

ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

-

Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. [Link]

-

University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

PMC. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. [Link]

-

Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

-

Veeprho Pharmaceuticals. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

-

ResearchGate. Synthesis of Furans – Recent Advances | Request PDF. [Link]

-

Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]

-

World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

-

Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation.. [Link].

-

MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]

-

YouTube. Amine and HCl - salt formation reaction. [Link]

-

ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

-

Regis Technologies. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

-

Reddit. Hydrochloride salt of amine. [Link]

-

Reddit. What are amine hydrochlorides?. [Link]

-

Wikipedia. Chiral analysis. [Link]

-

The Journal of Organic Chemistry. Convergent Synthesis of Highly Functionalized Furans. [Link]

-

Organic Chemistry Portal. Furan synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Chiral analysis - Wikipedia [en.wikipedia.org]

- 5. veeprho.com [veeprho.com]

- 6. mriglobal.org [mriglobal.org]

- 7. reddit.com [reddit.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Furan synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 16. pharmtech.com [pharmtech.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]

- 20. who.int [who.int]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. chromatographyonline.com [chromatographyonline.com]

Application Note: GC-MS Fragmentation Patterns and Analysis Protocols for 3-Furyl-Propan-2-Amine Derivatives

Introduction & Scientific Context

The compound 1-(furan-3-yl)propan-2-amine (often referred to as 3-F-AMP or 3-furylamphetamine ) represents a structural analog of amphetamine where the phenyl ring is replaced by a furan-3-yl moiety. As a member of the furanylalkylamine class, it has emerged in forensic casework as a New Psychoactive Substance (NPS).

Accurate identification of this compound requires distinguishing it from its positional isomer, 1-(furan-2-yl)propan-2-amine , and other benzofuran analogs (e.g., 5-APB). While Electron Ionization (EI) mass spectrometry provides structural fingerprints, the fragmentation patterns of these isomers are highly similar due to the dominance of amine-initiated alpha-cleavage.

This guide details the GC-MS fragmentation mechanisms , derivatization protocols , and differentiation strategies required for high-confidence identification.

Chemical Identity and Properties

| Property | Description |

| IUPAC Name | 1-(furan-3-yl)propan-2-amine |

| Common Name | 3-Furylamphetamine (3-F-AMP) |

| Molecular Formula | |

| Exact Mass | 125.0841 Da |

| Structure | Furan ring attached at C3 to a 2-aminopropyl chain |

| Key Isomer | 1-(furan-2-yl)propan-2-amine (2-F-AMP) |

GC-MS Fragmentation Analysis

Mechanistic Overview

Under standard Electron Ionization (70 eV), 3-furyl-propan-2-amine undergoes fragmentation primarily driven by the nitrogen lone pair. The radical cation formed (

Diagnostic Ions (Underivatized)

-

44 (Base Peak): The ethylamine cation (

-

81: The furylmethyl cation (

-

125 (

Diagnostic Ions (TFA Derivative)

Derivatization with Trifluoroacetic Anhydride (TFAA) is mandatory for definitive analysis. It stabilizes the molecule, improves peak shape, and shifts the base peak to a higher mass, reducing background interference.

-

140 (Base Peak): The

-

221 (

-

69: The trifluoromethyl cation (

Fragmentation Pathway Diagram

Caption: Comparative fragmentation pathways for underivatized and TFA-derivatized 3-furyl-propan-2-amine. The derivatized pathway yields higher mass diagnostic ions.

Experimental Protocols

Reagents and Standards[1]

-

Extraction Solvent: Ethyl Acetate (HPLC Grade) or Hexane/Dichloromethane (1:1).

-

Buffer: 0.1 M Carbonate Buffer (pH 9.5) or 1 M NaOH (for strong basicity).

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

-

Internal Standard: Methamphetamine-

or Amphetamine-

Sample Preparation Workflow (Biological Matrices)

-

Aliquot: Transfer 200 µL of urine or plasma to a glass centrifuge tube.

-

Spike: Add 20 µL of Internal Standard solution (10 µg/mL).

-

Basify: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5). Vortex for 10 seconds.

-

Note: Alkaline pH is critical to convert the amine salt to its free base form for extraction.

-

-

Extract: Add 1 mL of Ethyl Acetate. Cap and vortex vigorously for 2 minutes.

-

Centrifuge: 3000 rpm for 5 minutes to separate phases.

-

Transfer: Transfer the upper organic layer to a clean glass vial.

-

Evaporate: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Caution: Do not over-dry or use high heat, as free base amines are volatile.

-

-

Derivatize:

-

Add 50 µL Ethyl Acetate.

-

Add 50 µL TFAA.

-

Cap and incubate at 60°C for 20 minutes.

-

-

Reconstitute: Evaporate excess reagents under nitrogen and reconstitute in 100 µL Ethyl Acetate for injection.

GC-MS Instrument Parameters[2][3]

| Parameter | Setting |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C |

| Injection | 1 µL, Splitless (or Split 1:10 for high conc.) |

| Oven Program | 60°C (1 min) → 15°C/min → 280°C (5 min) |

| Transfer Line | 280°C |

| Ion Source | 230°C (EI Mode, 70 eV) |

| Acquisition | Scan Mode ( |

Differentiation of Isomers (2-Furyl vs. 3-Furyl)

The mass spectra of 1-(furan-2-yl)propan-2-amine and 1-(furan-3-yl)propan-2-amine are nearly identical in standard EI-MS because the fragmentation is dominated by the amine chain (producing

Differentiation Strategy:

-

Retention Time (RT): This is the primary discriminator. On a 5%-phenyl-methylpolysiloxane column (e.g., DB-5ms), the 2-furyl isomer typically elutes slightly earlier than the 3-furyl isomer due to subtle differences in polarity and boiling point.

-

Reference Standards: Simultaneous analysis of authentic reference standards is required to establish relative retention times (RRT).

-

Minor Ion Ratios: While base peaks are identical, the ratio of the molecular ion (

221 for TFA) to the base peak (

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for the extraction, derivatization, and GC-MS analysis of furyl-propan-2-amine derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 504525135, 1-(Furan-2-yl)propan-2-amine. Retrieved from [Link]

-

Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

NIST Chemistry WebBook. Mass Spectrum of Amphetamine (and analogs). National Institute of Standards and Technology.[1] Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Version 3.12. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of furan rings during amine synthesis

A Guide to Preventing Furan Ring Oxidation and Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the furan scaffold into amine-containing molecules. The furan ring, a valuable heterocycle in pharmaceuticals and functional materials, is notoriously sensitive to oxidative and acidic conditions, which are often encountered during amine synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of working with this versatile yet delicate functionality. Our goal is to equip you with the knowledge to not only solve problems as they arise but to proactively design robust synthetic routes that preserve the integrity of the furan ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your troubleshooting efforts.

Question 1: My reaction mixture turned dark brown/black, and I've isolated a polymeric or tar-like substance instead of my desired furan amine. What's happening?

Answer: The formation of dark, insoluble materials is a classic sign of furan ring degradation, most commonly through polymerization. Furans, especially those with electron-donating substituents, are highly susceptible to polymerization under acidic conditions.[1][2] During many amination procedures, acidic reagents or intermediates can protonate the furan ring, generating highly reactive electrophiles that trigger this unwanted side reaction.[3]

Troubleshooting Steps:

-

Re-evaluate Your Amine Synthesis Strategy: If you are using a method that requires strong acids (e.g., some forms of direct amination or harsh work-up conditions), consider switching to a milder alternative. Reductive amination under neutral or slightly basic conditions is often a better choice.

-

Buffer the Reaction Mixture: If acidic conditions are unavoidable, the addition of a non-nucleophilic base can help to scavenge excess protons and maintain a less aggressive pH.

-

Lower the Reaction Temperature: Polymerization is often accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the rate of this side reaction.

-

Ensure Anhydrous Conditions: The presence of water can facilitate ring-opening, which can lead to the formation of reactive intermediates that are prone to polymerization.[2] Ensure all solvents and reagents are rigorously dried before use.

Question 2: My mass spectrometry and NMR data suggest the furan ring has opened. I see signals corresponding to a 1,4-dicarbonyl compound. How can I prevent this?

Answer: Furan ring opening is a common degradation pathway, particularly in the presence of oxidizing agents or strong acids with water.[2][4] The furan ring can be viewed as a masked 1,4-dicarbonyl compound, and many reagents used in amine synthesis can promote this transformation.[5]

Troubleshooting Steps:

-

Avoid Strong Oxidizing Agents: If your amination strategy involves an oxidation step, be mindful of the oxidant's potential to cleave the furan ring. Reagents like meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, and even air can lead to ring opening.[2][3]

-

Inert Atmosphere: Always perform reactions with sensitive furan substrates under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2]

-

Mind Your Work-up: Aqueous acidic work-ups are a common culprit for furan ring cleavage. Opt for a neutral or basic aqueous wash, or consider a non-aqueous work-up if possible.

Question 3: I'm attempting a Buchwald-Hartwig amination on a halofuran, but my yields are low, and I'm seeing significant decomposition of my starting material.

Answer: While a powerful tool for C-N bond formation, the conditions for Buchwald-Hartwig amination must be carefully optimized for furan substrates. The combination of a palladium catalyst, a phosphine ligand, and a base can sometimes lead to side reactions.

Troubleshooting Steps:

-

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination step and can minimize side reactions. Experiment with a variety of ligands to find the optimal one for your specific substrate.

-

Base Selection: Strong bases can be detrimental to the furan ring. Screen a range of bases, from stronger options like sodium tert-butoxide to milder inorganic bases like potassium carbonate or cesium carbonate, to find a balance between reactivity and substrate stability.

-

Temperature Control: As with other reactions involving furans, lower temperatures are generally preferred to minimize degradation.

Question 4: I'm trying to synthesize a 2-aminofuran via the reduction of a 2-nitrofuran, but the product is unstable and decomposes upon isolation.

Answer: 2-Aminofurans are known to be particularly unstable, especially when they lack an electron-withdrawing group.[6] They can act as dieneamines and are prone to polymerization and other reactions.[6]

Troubleshooting Steps:

-

In Situ Trapping: Instead of attempting to isolate the highly reactive 2-aminofuran, consider trapping it in situ with a suitable electrophile. This can be a more effective strategy for accessing derivatives of these unstable intermediates.[6]

-

Protecting Group Strategy: If the amine needs to be "free," consider forming it as a more stable derivative, such as a carbamate or an amide, which can be deprotected in a later step under milder conditions.

Frequently Asked Questions (FAQs)

Q: What is the most furan-friendly method for introducing an amine group?

A: Reductive amination is often the go-to method for its typically mild and neutral reaction conditions.[7] This method involves the condensation of a furan-aldehyde or ketone with an amine to form an imine, which is then reduced in situ. The choice of reducing agent is key; milder reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are generally preferred over harsher ones. Catalytic hydrogenation can also be effective, but the catalyst and conditions must be chosen carefully to avoid over-reduction of the furan ring.[7]

Q: Can I use protecting groups to shield the furan ring during amination?

A: While direct protection of the furan ring itself is not common, protecting other reactive functional groups on the furan-containing molecule can indirectly improve the stability of the furan ring by allowing for milder reaction conditions to be used for the amination step. For example, protecting a hydroxyl or aldehyde group can prevent side reactions and allow for a more selective amination.[8]

Q: How can I tell if my furan ring has oxidized?

A: Spectroscopic methods are your best tools for detecting furan ring oxidation.

-

NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic aromatic signals of the furan protons (typically in the range of 6.0-7.5 ppm) will disappear and be replaced by signals in the olefinic or aliphatic region, depending on the product of ring opening.[1][9] In the ¹³C NMR spectrum, the aromatic signals will also be lost.

-

IR Spectroscopy: The appearance of strong carbonyl (C=O) stretching bands (around 1700-1750 cm⁻¹) can indicate the formation of 1,4-dicarbonyl compounds resulting from ring cleavage.[1]

-

Mass Spectrometry: The molecular weight of the product will change significantly upon ring opening and subsequent reactions. Look for masses corresponding to the addition of oxygen or water, followed by fragmentation patterns characteristic of dicarbonyl compounds.[1][10]

Experimental Protocols

Here we provide detailed, step-by-step protocols for key amination methods that are generally compatible with furan-containing substrates.

Protocol 1: Reductive Amination of Furfural with a Primary Amine

This protocol describes a one-pot reductive amination of furfural using zinc dust as the reducing agent in water, a green and efficient method.[11]

Materials:

-

Furfural

-

Hydroxylammonium chloride

-

Sodium carbonate

-

Zinc dust

-

Ammonium chloride

-

Zinc chloride

-

Deionized water

-

Sodium hydroxide (6M solution)

-

Cyclohexane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, mix furfural (1.0 eq) and hydroxylammonium chloride (1.2 eq) in water.

-

Slowly add a solution of sodium carbonate (0.6 eq) in water dropwise to the mixture.

-

Stir the resulting solution at room temperature for 3 hours to form the furfuryloxime intermediate.

-

Heat the solution to 60°C.

-

Add water, zinc dust (7.0 eq), ammonium chloride (5.0 eq), and zinc chloride (0.1 eq) to the reaction mixture.

-

Stir the mixture vigorously for 15 minutes at 60°C.

-

Cool the reaction to room temperature and filter to remove unreacted zinc and other solids.

-

To the filtrate, add a 6M sodium hydroxide solution to basify the mixture.

-

Extract the aqueous layer with cyclohexane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the furfurylamine product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of a Halofuran

This protocol provides a general procedure for the Buchwald-Hartwig amination, which should be optimized for each specific substrate.

Materials:

-

Halofuran (e.g., 2-bromofuran) (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.0 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add the halofuran, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).

-

Add the anhydrous solvent, followed by the amine.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction to the desired temperature (typically 80-110°C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Amination Methods for Furan Substrates

| Method | Typical Conditions | Pros for Furan Substrates | Cons for Furan Substrates |

| Reductive Amination | Furan-aldehyde/ketone, amine, reducing agent (e.g., NaBH(OAc)₃, H₂/catalyst) | Mild, often neutral pH, high functional group tolerance.[7] | Potential for over-reduction of the furan ring with some catalysts/conditions. |

| Buchwald-Hartwig Amination | Halofuran, amine, Pd catalyst, phosphine ligand, base | Broad substrate scope. | Can require high temperatures and strong bases, which may degrade the furan. |

| Ullmann Condensation | Halofuran, amine, Cu catalyst, base, high temperature | An alternative to palladium-catalyzed methods. | Often requires harsh conditions (high temperatures) that are incompatible with many furan substrates.[12] |

| Aza-Achmatowicz Reaction | Furfuryl amine, oxidizing agent | Can create complex nitrogen-containing heterocycles. | The oxidative conditions can lead to furan ring cleavage if not carefully controlled.[13] |

Visualizations

Diagram 1: Furan Degradation Pathways

Caption: A decision tree for selecting a furan-compatible amination strategy.

References

- A Comparative Spectroscopic Analysis of Furan and its Methyl

- Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal. (n.d.).

- Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C

- Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering.

- Head-to-head comparison of different synthetic methodologies for furan-anilines. (2025). Benchchem.

- A Biocatalytic Aza-Achmatowicz Reaction. (2016).

- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Molecules.

- Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. (2018). Molecules.

- Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (2020).

- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020).

- Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2012). Green Chemistry.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.

- One‐Step Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bis(aminomethyl)furan over Raney Ni. (2020).

- Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles. (2018). The Journal of Organic Chemistry.

- Oxidative Cleavage of Furans. (n.d.). Organic Reactions.

- Ullmann condens

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). Molecules.

- The Aza‐Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones. (2015). European Journal of Organic Chemistry.

- Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis. (2025). Benchchem.

- A Comparative Guide to the Spectroscopic Analysis of Furanones. (2025). Benchchem.

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research.

- A Study of 2-Aminofurans. (1993).

- Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Arom

- Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. (2007). Journal of Agricultural and Food Chemistry.

- Protecting Group Strategies in Natural Product Biosynthesis. (2026).

- Oxidation of furans (Review). (2003).

- A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. (2022). Scientific Reports.

- troubleshooting unexpected side products in furan amine synthesis. (2025). Benchchem.

- Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. (2016).

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Effect of Lewis acid stoichiometry on the reaction between 4 and furan. (1994).

- Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (2023).

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Reactivity of Amine/E(C 6 F 5 ) 3 (E = B, Al) Lewis Pairs toward Linear and Cyclic Acrylic Monomers: Hydrogenation vs.

- Ullmann reaction. (2020). L.S.College, Muzaffarpur.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2023).

- Chemical Compatibility Table. (n.d.). U.S. Coast Guard.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. organicreactions.org [organicreactions.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sctunisie.org [sctunisie.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: High-Purity (S)-Furan-Amine Production

Status: Operational Lead Scientist: Senior Application Specialist Topic: Optimizing Enantiomeric Excess (ee) & Yield in (S)-1-(furan-2-yl)ethanamine Synthesis

Mission Statement

Welcome to the technical support hub for chiral furan-amine synthesis. This guide addresses the specific challenges of synthesizing (S)-1-(furan-2-yl)ethanamine and related analogs. Unlike standard phenyl-based chiral amines, furan moieties introduce unique instability (acid sensitivity) and coordination challenges that can erode enantiomeric excess (ee) and yield.

We focus here on the two most robust industrial routes: Biocatalysis (

Module 1: Biocatalytic Route ( -Transaminases)

The Gold Standard for High ee (>99%)

Context:

Troubleshooting Guide

Q1: My enzyme screen shows activity, but conversion stalls at ~50% regardless of time. Is the enzyme dying?

Diagnosis: This is likely a Thermodynamic Equilibrium issue, not enzyme deactivation. Transamination is reversible (equilibrium constant

-

Switch Amine Donors:

-

Isopropylamine (IPA):[1] The "Smart Donor." The byproduct is acetone, which is volatile.

-

Protocol: Use 1M IPA. Apply mild vacuum (200-300 mbar) or an open system with nitrogen sweep to continuously remove acetone.

-

Caution: Wild-type enzymes often tolerate IPA poorly. Ensure your variant is IPA-tolerant (e.g., engineered Vibrio fluvialis or Arthrobacter variants).

-

-

Lactate Dehydrogenase (LDH) Coupled System:

-

If your enzyme cannot tolerate IPA, use L-Alanine as the donor.

-

Add LDH, Glucose Dehydrogenase (GDH), and Glucose. LDH converts the coproduct (pyruvate) into lactate, driving the reaction forward (Le Chatelier’s principle).

-

Q2: I see high ee (>99%) at low concentrations, but ee drops or reaction fails at >50 g/L substrate loading.

Diagnosis: Substrate/Product Inhibition . Furan rings are electron-rich and can bind non-productively to the active site. High concentrations of the amine product can also inhibit the enzyme. Technical Solution: Implement an In-Situ Product Removal (ISPR) strategy.

-

Resin Adsorption: Add a cation exchange resin (e.g., Amberlite) directly to the reaction vessel. The resin selectively binds the produced amine, keeping it out of the solution phase (preventing inhibition) while driving equilibrium forward.

-

Biphasic System: Use an organic overlay (e.g., MTBE or Toluene) if the substrate is soluble in it but the enzyme stays in the aqueous phase.

Q3: The reaction mixture turns dark brown/black, and yield is low.

Diagnosis: Furan Ring Polymerization . Furan is acid-sensitive (unlike benzene). If you are using an acidic buffer or allowing pH to drop during the reaction (e.g., due to byproduct formation), the furan ring will open and polymerize. Technical Solution:

-

Strict pH Control: Maintain pH 7.0–8.0. Do not go below pH 6.5.

-

Buffer Strength: Increase buffer concentration (e.g., 100mM K-Phosphate) to buffer against pH swings.

Visual Workflow: Biocatalytic Optimization

Caption: Decision tree for optimizing transaminase-catalyzed synthesis of furan-amines, addressing equilibrium and inhibition bottlenecks.

Module 2: Chemocatalytic Route (Asymmetric Hydrogenation)

The Alternative for Scalability

Context: Asymmetric Hydrogenation (AH) of N-sulfonyl imines or enamides is a powerful alternative if biocatalysis fails. The challenge is preventing the reduction of the furan ring itself (over-reduction).

Troubleshooting Guide

Q4: I am getting the (S)-amine, but the furan ring is partially reduced to tetrahydrofuran.

Diagnosis: Over-reduction . Standard hydrogenation conditions (Pd/C, high pressure) will reduce the electron-rich furan ring. Technical Solution:

-

Catalyst Switch: Switch from Palladium (Pd) or Platinum (Pt) to Iridium (Ir) or Rhodium (Rh) complexes. These are more selective for the C=N bond over the furan C=C bonds.

-

Ligand Selection: Use chiral phosphine ligands like (S,S)-f-SpiroPhos or Josiphos . These create a steric pocket that directs hydrogenation to the imine while protecting the furan ring.

Q5: My ee is fluctuating between 80-90%. How do I reach >99%?

Diagnosis: Background Hydrolysis or Ligand Mismatch .

-

Hydrolysis: The imine substrate might be hydrolyzing back to the ketone (achiral) and then reforming non-selectively.

-

Ligand: The furan oxygen may be weakly coordinating to the metal center, disrupting the chiral induction. Technical Solution:

-

Additives: Add mild additives like Trifluoroacetic acid (TFA) (stoichiometric amounts) to activate the imine, but keep the temperature low (< 40°C) to prevent furan degradation.

-

Solvent: Use Trifluoroethanol (TFE) or Dichloromethane (DCM) . Avoid protic solvents if hydrolysis is suspected.

Data Summary: Catalyst Selection for Furan-Imines

| Catalyst System | Metal | Ligand Class | Typical ee | Risk of Ring Reduction | Recommended For |

| Ir-SpiroPhos | Iridium | Spiro-biindane | 97-99% | Low | Cyclic imines, bulky substrates |

| Rh-Josiphos | Rhodium | Ferrocenyl | 95-98% | Low | Enamides, N-acetyl substrates |

| Pd/C (Chiral) | Palladium | (Heterogeneous) | <50% | High | NOT RECOMMENDED for furans |

| Ru-TsDPEN | Ruthenium | Diamine | 90-95% | Medium | Transfer Hydrogenation (ATH) |

Module 3: Analytical & Purification Protocols

Critical Warning: Furan Sensitivity

Unlike phenyl-amines, (S)-1-(furan-2-yl)ethanamine is prone to oxidative degradation and acid-catalyzed polymerization .

Workup Protocol:

-

Quench: Stop reaction by adjusting pH to 9.0-10.0 (using NaOH).

-

Extraction: Extract immediately into MTBE or Ethyl Acetate.

-

Drying: Dry organic layer over

(Avoid acidic drying agents like silica gel in the presence of moisture). -

Storage: Store as the Hydrochloride salt (precipitate with HCl/Ether) or Oxalate salt . The free base is unstable over long periods at room temperature.

Chiral HPLC Method

To verify ee, use the following baseline method:

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 230 nm (Furan absorption max).

-

Note: The DEA is critical to ensure sharp peaks for amines.

References

-

Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis, 2(6), 993–1001. Link

-

Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering, 65(2), 206–211.[2] Link

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis, 352(5), 753–819. Link

-

Wang, Y. B., et al. (2020). "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines." Chemical Science, 11, 282-292. Link

-

Codexis Inc. (2012). "Transaminase Screening Kits & Protocols." Codexis Technical Literature. Link

Sources

Troubleshooting hygroscopic properties of amine hydrochloride salts

Topic: Troubleshooting Hygroscopic Properties of Amine Hydrochloride Salts Ticket ID: #HCl-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Characterization Group

Executive Summary: The Hygroscopicity Paradox

Amine hydrochloride (HCl) salts are the workhorses of pharmaceutical development due to the high pKa of the chloride counter-ion, which ensures protonation of weak bases and enhances aqueous solubility. However, this solubility comes at a cost: Hygroscopicity .

The high lattice energy of HCl salts often competes with a high hydration energy. When the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity, the salt adsorbs water. If this continues, the crystal lattice collapses, dissolving the salt into its own sorbed water—a phase transition known as deliquescence .[1]

This guide provides a diagnostic framework to determine if your hygroscopicity is intrinsic (property of the crystal) or extrinsic (result of impurities), and offers remediation strategies.

Module 1: Diagnostic Framework (Is it the Salt or the Sample?)

Before attempting remediation, you must quantify the moisture interaction. A simple "loss on drying" (LOD) test is insufficient because it cannot distinguish between surface moisture, bound hydrates, and deliquescence.

Standard Operating Procedure: Dynamic Vapor Sorption (DVS)

Objective: Determine the Critical Relative Humidity (CRH) and classify the hygroscopicity according to USP <1241> / EP 5.11 standards.

Protocol:

-

Equilibration: Load 10–20 mg of sample into the DVS microbalance. Equilibrate at 0% RH (25°C) until mass change (

) is < 0.002% per minute. -

Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

-

Desorption Scan: Ramp RH from 90% back to 0%.

-

Hysteresis Check: Compare sorption and desorption curves. A gap indicates hydrate formation or pore entrapment.

Data Interpretation Table (USP/EP Classification):

| Classification | Weight Gain (at 25°C, 80% RH, 24h) | Operational Implication |

| Non-Hygroscopic | < 0.2% | No special handling required.[2] |

| Slightly Hygroscopic | 0.2% – 2.0% | Standard packaging (HDPE bottles) usually sufficient. |

| Hygroscopic | 2.0% – 15.0% | Requires desiccants; controlled humidity manufacturing (<40% RH). |

| Very Hygroscopic | > 15.0% | Requires glovebox handling; potential for deliquescence. |

| Deliquescent | Liquefies | CRITICAL FAIL. Salt form is likely unviable for solid dosage. |

Visualizing the Mechanism

The following diagram illustrates the pathway from surface adsorption to deliquescence.

Figure 1: Mechanism of moisture uptake.[3] Note that deliquescence is an irreversible phase change from solid to liquid solution.

Module 2: Troubleshooting Synthesis & Isolation

User Issue: "My amine HCl salt comes out as a gummy oil or sticky solid that won't dry, even under high vacuum."

Root Cause Analysis: This is often Extrinsic Hygroscopicity . Impurities (excess HCl, residual amine, or trapped solvent) act as defects in the crystal lattice. According to the Gibbs-Duhem equation, impurities lower the chemical potential of water in the system, effectively lowering the Deliquescence Relative Humidity (DRH) of the salt.

Remediation Protocol: The "Reslurry" Technique Do not simply dry longer; you must purify the lattice.

-

Solvent Selection: Choose a solvent where the salt is sparingly soluble (e.g., Isopropyl Acetate, MTBE, or Acetone).

-

Digestion: Suspend the "gummy" salt in 10 volumes of the solvent.

-

Heat/Cool Cycle: Heat to 40°C for 30 mins, then cool to 0°C. This promotes "Ostwald Ripening," where small, imperfect crystals dissolve and redeposit onto larger, purer crystals.

-

Filtration: Filter under nitrogen (to prevent moisture uptake during filtration).

-

Validation: Run TGA (Thermogravimetric Analysis). A sharp weight loss >100°C indicates a hydrate; gradual weight loss from ambient temperature indicates surface water or residual solvent.

Figure 2: Decision tree for troubleshooting "oiling out" or sticky solids.

Module 3: Salt Selection (The "Nuclear Option")

User Issue: "I have a pure crystal, but it still picks up 18% water at 60% RH. I cannot manufacture this."

Scientific Insight: If the pure crystal is hygroscopic, the issue is Intrinsic . The lattice energy of the HCl salt is insufficient to resist the hydration energy of the ions. In this case, you must switch the counter-ion.

The pKa Rule & Counter-ion Hierarchy:

To form a stable salt, the

Counter-ion Switch Recommendation Table:

| Current Salt | Proposed Alternative | Rationale |

| Hydrochloride (Cl-) | Fumarate / Succinate | Dicarboxylic acids often form extensive H-bond networks that "lock" the lattice, resisting water entry. |

| Hydrochloride (Cl-) | Tosylate / Besylate | Large, hydrophobic aromatic rings shield the ionic core from water molecules. |

| Hydrochloride (Cl-) | Phosphate | Warning: Often more hygroscopic and prone to hydrate formation. Avoid if moisture is the primary failure mode. |

Citation: Newman et al. (2008) emphasize that while HCl is the default choice for solubility, it is statistically more likely to be hygroscopic than organic anions like fumarate. [1]

FAQ: Rapid Response

Q: Can I handle a "Very Hygroscopic" salt in a standard fume hood? A: No. If the classification is "Very Hygroscopic" (USP <1241>), the salt will likely deliquesce during weighing. You must use a glove box with a controlled atmosphere (<5% RH) or a specialized weighing enclosure.

Q: My salt forms a hydrate. Is that bad? A: Not necessarily. A stoichiometric hydrate (e.g., Monohydrate) can be the most stable form. The danger arises if the hydrate is non-stoichiometric (channel hydrate), where water content fluctuates with humidity, causing dosing errors. Use DVS to check if the hydrate is stable across a wide RH range (e.g., 20%–70% RH).

Q: I'm seeing a "Maillard Reaction" in my stability tablets. Why? A: Amine HCl salts are acidic. If formulated with reducing sugars (like Lactose), the combination of acidity and moisture accelerates the Maillard reaction (browning).

-

Fix: Switch excipient to Mannitol or Microcrystalline Cellulose (MCC).

References

-

Newman, A., Reutzel-Edens, S., & Zografi, G. (2008). "Characterization of the 'hygroscopic' properties of active pharmaceutical ingredients." Journal of Pharmaceutical Sciences.

-

United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.

-

European Pharmacopoeia (Ph.[4] Eur.). Chapter 5.11 Characters Section in Monographs.[5]

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for pKa rules and counter-ion selection).

Sources

Optimizing storage conditions for light-sensitive furan derivatives

Technical Support Center: Furan Derivative Stability Ticket ID: #FD-STAB-001 | Priority: Critical | Status: Open

Welcome to the Advanced Chemistry Support Hub.

Subject: Optimization of Storage Conditions for Light-Sensitive Furan Derivatives.

You are accessing this guide because you have likely observed degradation—discoloration, gumming, or inexplicable yield loss—in your furan-based library. Furan derivatives are not merely "light-sensitive"; they are photo-oxidative time bombs .

This guide moves beyond generic "store in the dark" advice. It deconstructs the specific molecular failure points of the furan ring and provides a self-validating protocol to arrest them.

PART 1: The Root Cause (Mechanistic Insight)

To preserve your samples, you must understand how they die. The primary enemy of the furan ring is not heat, but Singlet Oxygen (

Even in ambient light, trace impurities in your sample (or the solvent) can act as photosensitizers. When exposed to light, they transfer energy to dissolved triplet oxygen (

The Cascade of Failure:

-

Sensitization: Light hits the vial.

-

Activation: Dissolved

becomes -

Attack:

bridges the furan ring (positions 2 and 5). -

Collapse: The resulting endoperoxide rearranges into ring-opened 1,4-dicarbonyls (browning) or polymerizes (gumming) [1, 2].

Visualizing the Degradation Pathway

Figure 1: The photo-oxidative destruction of the furan core.

Caption: The [4+2] cycloaddition mechanism where singlet oxygen compromises the aromaticity of the furan ring, leading to irreversible degradation [1].

PART 2: The Protocol (Standard Operating Procedure)

Objective: Create a storage environment that eliminates the two necessary reagents for degradation: Photons and Oxygen .

The "Double-Barrier" Storage System

Do not rely on amber glass alone. Amber glass blocks UV but transmits IR and some visible light. It also does nothing to stop oxygen.

Step-by-Step Workflow:

-

Aliquot Immediately:

-

Never store a bulk bottle that is repeatedly opened. Oxygen is reintroduced every time the cap is removed.

-

Action: Divide your material into single-use aliquots immediately after synthesis or receipt.

-

-

The Inert Cushion (Argon vs. Nitrogen):

-

Scientific Rationale: Argon is denser than air; Nitrogen is slightly lighter. Argon "blankets" the sample, staying in the vial while you cap it. Nitrogen mixes more easily with air during the capping process.

-

Action: Flush the vial with Argon for 15 seconds. Cap immediately with a Teflon-lined septum cap to prevent gas exchange [4].

-

-

Thermal Arrest:

-

Store at -20°C .

-

Why? Low temperature reduces the kinetic rate of the endoperoxide rearrangement if any oxidation does occur [3].

-

-

The Secondary Container (Light Exclusion):

-

Place the individual vials inside a secondary opaque container (e.g., an aluminum canister or a box wrapped in foil). This provides 100% photon exclusion.

-

Protocol Visualization

Figure 2: The "Double-Barrier" decision tree for handling furan derivatives.

Caption: Workflow ensuring total exclusion of light and oxygen, utilizing Argon blanketing and secondary containment.

PART 3: Troubleshooting & FAQs

Q1: My furan derivative was white/clear but has turned yellow/brown. Can I still use it?

-

Diagnosis: This is the classic sign of furan polymerization or ring-opening to 1,4-dicarbonyls (which often undergo aldol condensations to form colored oligomers) [4].

-

The Fix:

-

If <5% color change: Purify immediately. A short silica plug filtration is often enough to remove the polar polymers.

-

If dark brown/tar: Discard.[1] The peroxides formed are potential explosion hazards, and the impurities will act as radical initiators, destroying any reaction you attempt.

-

Q2: I stored my sample in the freezer, but when I opened it, it degraded rapidly. Why?

-

Root Cause: Condensation. You likely opened the cold vial in humid ambient air. Water condensed inside, and many furan derivatives (especially electron-rich ones) are sensitive to acid-catalyzed hydrolysis, which water facilitates.

-

The Fix: The "Desiccator Warm-Up." Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature before opening. This prevents atmospheric moisture from condensing on your sample.

Q3: Can I store furan derivatives in solution (e.g., DMSO or CDCl3)?

-

Technical Advice: Avoid if possible.

-

Chloroform (

): Often acidic due to HCl formation over time. Acid + Furan = Polymerization. If you must, filter the solvent through basic alumina first. -

DMSO: An oxidant.[2][3][4][5] Can react with sensitive furans over long periods.

-

Best Practice: Store as a neat solid or oil. If solution storage is mandatory, use Benzene-d6 (inert) and store frozen.

-

Q4: Is Nitrogen gas sufficient if I don't have Argon?

-

Analysis: Nitrogen is better than air, but Argon is superior for storage.

-

Reasoning: Nitrogen is lighter than oxygen. If you flush a vial with

and take 2 seconds to find the cap, air currents can displace the

PART 4: Summary of Stability Factors

| Parameter | Optimal Condition | Risk Factor | Mechanism of Failure |

| Atmosphere | Argon (Inert) | Ambient Air | |

| Container | Amber Vial + Foil | Clear Glass | UV/Vis light generates Singlet Oxygen ( |

| Temperature | -20°C to -80°C | Room Temp (>20°C) | Heat accelerates peroxide rearrangement |

| Cap Liner | Teflon (PTFE) | Rubber/Paper | Rubber leaches plasticizers; Paper absorbs moisture |

| Thawing | Desiccator | Open Bench | Condensation leads to hydrolysis |

References

-

Feringa, B. L. (1987).[6] Photo-oxidation of furans. Recueil des Travaux Chimiques des Pays-Bas, 106(9), 469-488.[6][7]

-

Cadoni, E., & Madder, A. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting.[4][5] Methods, 219, 15-26.

-

BenchChem Technical Support. (2025). Managing Unstable Endoperoxide Intermediates in Furan Synthesis. BenchChem Technical Guides.

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. WCU Safety Guidelines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. research.rug.nl [research.rug.nl]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.